(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17287413
InChI: InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-14(15(10-19)16(20)21)13-7-5-6-12(8-13)11-23-4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1
SMILES:
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17287413

Molecular Formula: C18H25NO5

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
IUPAC Name (3R,4S)-4-[3-(methoxymethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-14(15(10-19)16(20)21)13-7-5-6-12(8-13)11-23-4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1
Standard InChI Key WBUKCTAOALJTAN-CABCVRRESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)COC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)COC

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₈H₂₅NO₅, with a molecular weight of 335.4 g/mol . Its structure comprises a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 1-position with a Boc group and at the 4-position with a phenyl ring bearing a methoxymethyl (-CH₂OCH₃) substituent. The carboxylic acid group at the 3-position introduces polarity and hydrogen-bonding capacity, critical for interactions in biological systems .

The stereochemistry is defined by the (3R,4S) configuration, which imposes specific spatial arrangements on the functional groups. This stereochemical complexity is encoded in the SMILES notation:
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)COC .

Key Functional Groups and Their Roles

  • tert-Butoxycarbonyl (Boc) Group: Serves as a protective group for amines, enhancing stability during synthetic reactions.

  • Methoxymethyl-Phenyl Substituent: Introduces hydrophobicity and modulates electronic effects via the methoxy group’s electron-donating properties .

  • Carboxylic Acid: Enables salt formation, solubility in aqueous media, and participation in hydrogen bonding.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid involves multi-step organic reactions, typically including:

  • Pyrrolidine Ring Formation: Cyclization reactions using precursors like γ-amino alcohols or ketones.

  • Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions.

  • Phenyl Substitution: Coupling reactions (e.g., Suzuki-Miyaura) to attach the methoxymethyl-phenyl group.

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group .

Optimization Challenges

  • Stereochemical Control: Achieving the desired (3R,4S) configuration requires chiral catalysts or resolution techniques.

  • Purification: Chromatographic methods (e.g., HPLC) are essential due to the compound’s polar and non-polar moieties.

Physicochemical Characterization

Computed and Experimental Properties

Key properties derived from PubChem and experimental studies include:

PropertyValueMethod/Source
XLogP31.8Computed (PubChem)
Hydrogen Bond Donors1Computed (PubChem)
Hydrogen Bond Acceptors5Computed (PubChem)
Topological Polar Surface Area76.1 ŲComputed (PubChem)
Rotatable Bonds6Computed (PubChem)

Spectroscopic Characterization

  • NMR Spectroscopy: Used to confirm stereochemistry and functional group integration.

  • Mass Spectrometry: Validates molecular weight (observed m/z: 335.1733) .

  • Infrared Spectroscopy: Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid (O-H) bands.

Biological Activity and Mechanistic Insights

Pharmacological Relevance

  • Drug Intermediate: Used in synthesizing peptidomimetics due to its rigid pyrrolidine core.

  • Antiviral Research: Analogous compounds have shown activity against viral proteases.

Applications in Medicinal Chemistry

Role in Drug Design

  • Scaffold for Analog Development: The pyrrolidine ring serves as a conformationally restricted scaffold, mimicking peptide bonds.

  • Prodrug Potential: The carboxylic acid can be esterified for improved bioavailability.

Case Study: Comparison with Analogues

The table below highlights structural differences between this compound and related derivatives:

Compound NameKey Structural FeaturesBiological Relevance
4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acidLacks Boc group; simpler substitutionReduced metabolic stability
(2S,5S)-1-[N-(Methoxycarbonyl)-L-valyl]-5-methylpyrrolidine-2-carboxylic acidValine side chainEnhanced target specificity

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